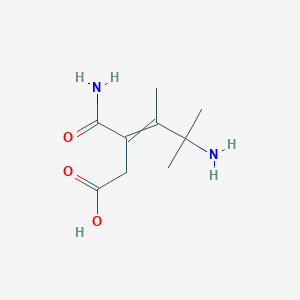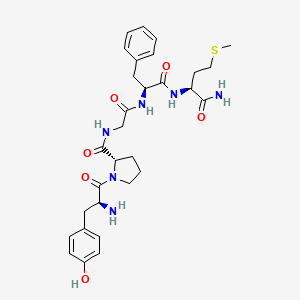![molecular formula C8H13BrO4S B14504201 Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate CAS No. 63234-12-8](/img/structure/B14504201.png)
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate is an organic compound that features a bromoethyl group attached to a sulfanyl (thioether) linkage, which is further connected to a butanedioate (succinate) ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate typically involves the reaction of dimethyl butanedioate with 2-bromoethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoethyl group, forming the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azidoethyl sulfanyl butanedioate.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include diols and alcohols.
Scientific Research Applications
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a good leaving group, making the compound reactive in substitution reactions. The sulfanyl group can participate in redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(2-chloroethyl)sulfanyl]butanedioate
- Dimethyl 2-[(2-iodoethyl)sulfanyl]butanedioate
- Dimethyl 2-[(2-hydroxyethyl)sulfanyl]butanedioate
Uniqueness
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromo group is more reactive than chloro but less reactive than iodo, offering a balance between stability and reactivity.
Properties
CAS No. |
63234-12-8 |
|---|---|
Molecular Formula |
C8H13BrO4S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
dimethyl 2-(2-bromoethylsulfanyl)butanedioate |
InChI |
InChI=1S/C8H13BrO4S/c1-12-7(10)5-6(8(11)13-2)14-4-3-9/h6H,3-5H2,1-2H3 |
InChI Key |
KVMYIXZHSHVQEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)SCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


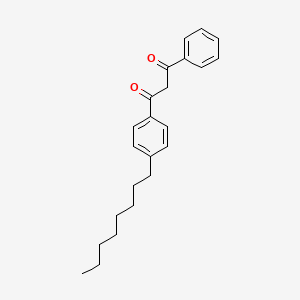
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
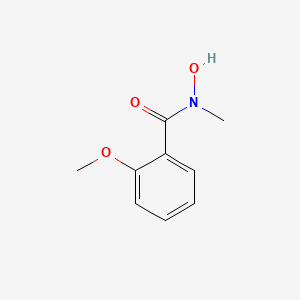
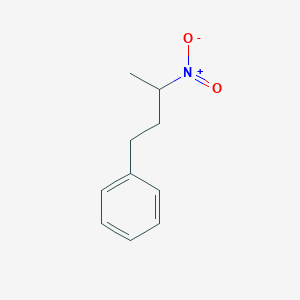
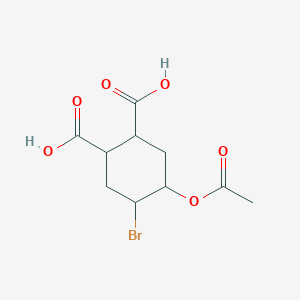
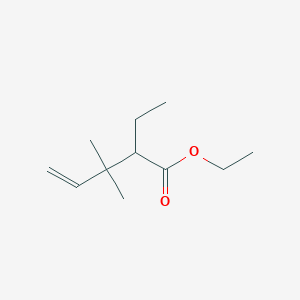
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
